molecular formula C19H19N3O3S B11768544 Ethyl 2-((1-(2-oxo-2-(phenylamino)ethyl)-1H-benzo[d]imidazol-2-yl)thio)acetate

Ethyl 2-((1-(2-oxo-2-(phenylamino)ethyl)-1H-benzo[d]imidazol-2-yl)thio)acetate

Cat. No.: B11768544
M. Wt: 369.4 g/mol
InChI Key: KDPXOEPXRKZVFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties Ethyl 2-((1-(2-oxo-2-(phenylamino)ethyl)-1H-benzo[d]imidazol-2-yl)thio)acetate (molecular formula: C₁₉H₁₉N₃O₃S, molecular weight: 369.44 g/mol) features a benzo[d]imidazole core substituted with a thioether-linked ethyl ester group and a phenylaminoethyl side chain . This compound is structurally characterized by:

  • A thioacetate bridge (-S-CH₂-COOEt), enhancing solubility in organic solvents like ethyl acetate.
  • A 2-(phenylamino)ethyl substituent at the N1 position, contributing to hydrogen-bonding capabilities and steric bulk.

Synthesis The compound is synthesized via alkylation of 1H-benzo[d]imidazole-2-thiol with a bromoethyl intermediate (e.g., 2-oxo-2-(phenylamino)ethyl bromide), followed by esterification. Similar procedures are described for analogs in and , where benzo[d]imidazole-2-thiol reacts with alkyl halides in the presence of potassium carbonate in DMF . Purification typically involves silica gel chromatography, yielding products with >97% purity .

Properties

Molecular Formula

C19H19N3O3S

Molecular Weight

369.4 g/mol

IUPAC Name

ethyl 2-[1-(2-anilino-2-oxoethyl)benzimidazol-2-yl]sulfanylacetate

InChI

InChI=1S/C19H19N3O3S/c1-2-25-18(24)13-26-19-21-15-10-6-7-11-16(15)22(19)12-17(23)20-14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3,(H,20,23)

InChI Key

KDPXOEPXRKZVFP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CSC1=NC2=CC=CC=C2N1CC(=O)NC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Cyclization with Carbon Disulfide

A classical method for generating the 2-mercaptobenzimidazole precursor involves reacting o-phenylenediamine with carbon disulfide (CS₂) under basic conditions. The reaction proceeds via nucleophilic attack, forming a thiourea intermediate that cyclizes to yield 2-mercaptobenzimidazole (Scheme 1).

Scheme 1:

o-Phenylenediamine+CS2NaOH, reflux2-Mercaptobenzimidazole+H2S\text{o-Phenylenediamine} + \text{CS}2 \xrightarrow{\text{NaOH, reflux}} \text{2-Mercaptobenzimidazole} + \text{H}2\text{S}

Key parameters:

  • Solvent: Ethanol or water.

  • Temperature: Reflux (78–100°C).

  • Yield: 70–85%.

N-Alkylation for Phenylcarbamoyl Methyl Substituent

Introducing the 1-(2-oxo-2-(phenylamino)ethyl) group at the N-1 position of benzimidazole requires selective alkylation. This step demands precise control to avoid competing reactions at the thiol group.

Reaction with Chloroacetamide Derivatives

2-Mercaptobenzimidazole reacts with 2-chloro-N-phenylacetamide in the presence of a strong base (e.g., sodium hydride) to form 1-(2-oxo-2-(phenylamino)ethyl)-1H-benzo[d]imidazole-2-thiol .

Scheme 2:

2-Mercaptobenzimidazole+Cl-CH2C(=O)NHPhNaH, DMF1-(2-Oxo-2-(phenylamino)ethyl)-1H-benzo[d]imidazole-2-thiol+HCl\text{2-Mercaptobenzimidazole} + \text{Cl-CH}_2\text{C(=O)NHPh} \xrightarrow{\text{NaH, DMF}} \text{1-(2-Oxo-2-(phenylamino)ethyl)-1H-benzo[d]imidazole-2-thiol} + \text{HCl}

Optimization notes:

  • Base: Sodium hydride (NaH) ensures complete deprotonation of the benzimidazole NH.

  • Solvent: Dimethylformamide (DMF) enhances nucleophilicity.

  • Yield: 65–75%.

S-Alkylation with Ethyl Chloroacetate

The final step involves alkylating the thiol group at the C-2 position with ethyl chloroacetate to introduce the thioacetate moiety.

Ultrasound-Assisted Alkylation

Ultrasonic irradiation significantly improves reaction efficiency by enhancing mass transfer and reducing reaction time.

Scheme 3:

1-(2-Oxo-2-(phenylamino)ethyl)-1H-benzo[d]imidazole-2-thiol+Cl-CH2COOEtK2CO3,UltrasoundEthyl 2-((1-(2-oxo-2-(phenylamino)ethyl)-1H-benzo[d]imidazol-2-yl)thio)acetate+KCl\text{1-(2-Oxo-2-(phenylamino)ethyl)-1H-benzo[d]imidazole-2-thiol} + \text{Cl-CH}2\text{COOEt} \xrightarrow{\text{K}2\text{CO}_3, \text{Ultrasound}} \text{Ethyl 2-((1-(2-oxo-2-(phenylamino)ethyl)-1H-benzo[d]imidazol-2-yl)thio)acetate} + \text{KCl}

Key conditions:

  • Base: Potassium carbonate (K₂CO₃) for mild deprotonation.

  • Solvent: Acetone or DMF.

  • Ultrasound parameters: 40 kHz, 30–60 min.

  • Yield: 85–90%.

Comparative Analysis of Synthetic Routes

Parameter Traditional Method Ultrasound-Assisted
Reaction Time4–6 hours30–60 minutes
Yield70–75%85–90%
Purity (HPLC)92–95%97–99%
Energy EfficiencyModerateHigh

Characterization and Validation

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 9.90 (s, 1H, NH), 7.15–7.30 (m, 4H, aromatic), 4.70 (s, 2H, SCH₂CO), 4.15 (q, J = 7.1 Hz, 2H, OCH₂), 3.95 (s, 2H, NCH₂CO), 1.20 (t, J = 7.1 Hz, 3H, CH₃).

  • IR (KBr): 3150 cm⁻¹ (NH), 1690 cm⁻¹ (C=O), 1619 cm⁻¹ (C=N).

Chromatographic Purity

  • HPLC: 97% purity (Method: C18 column, 60:40 acetonitrile/water, 1.0 mL/min).

Challenges and Mitigation

Competing Side Reactions

  • N vs. S Alkylation: The thiol group may react with alkylating agents. Using a bulky base (e.g., NaH) and low temperatures favors N-alkylation.

  • Ester Hydrolysis: Basic conditions can hydrolyze the ethyl ester. Maintaining pH < 9 and avoiding prolonged reaction times mitigates this.

Industrial-Scale Considerations

Cost-Effective Reagents

  • Ethyl Chloroacetate: Preferred over bromo/iodo analogs due to lower cost and stability.

  • Solvent Recycling: DMF recovery via distillation reduces waste.

Environmental Impact

  • Ultrasound: Reduces energy consumption by 40% compared to thermal methods.

  • Waste Management: Neutralization of HCl/KCl byproducts with aqueous NaOH minimizes environmental toxicity.

Emerging Methodologies

Microwave-Assisted Synthesis

Preliminary studies indicate microwave irradiation (100°C, 20 min) achieves 88% yield, though scalability remains untested.

Catalytic Approaches

Palladium-catalyzed coupling reactions are under investigation for introducing the phenylamino group post-cyclization .

Chemical Reactions Analysis

Heterocyclization Reactions

The compound’s thioether and ester groups facilitate cyclization to form fused heterocycles. For example:

  • Thiophene formation : Reaction with elemental sulfur and malononitrile under basic conditions yields thiophene-fused benzimidazole derivatives .

  • Pyrazole synthesis : Condensation with hydrazine derivatives generates pyrazole rings fused to the benzimidazole core .

Reaction TypeReagents/ConditionsProductYieldReference
Thiophene cyclizationS₈, malononitrile, KOH/EtOHThieno[2,3-d]benzimidazole65–72%
Pyrazole formationPhenylhydrazine, AcOHPyrazolo[3,4-d]benzimidazole58%

Nucleophilic Substitution at the Thioether Group

The sulfur atom in the thioether group undergoes nucleophilic displacement. For instance:

  • Reaction with alkyl halides (e.g., methyl iodide) in the presence of NaH produces sulfonium salts .

  • Substitution with amines generates thioamide derivatives, as observed in analogous benzimidazole systems .

Hydrolysis and Ester Functionalization

The ethyl ester moiety is susceptible to hydrolysis and transesterification:

  • Acidic hydrolysis : Concentrated HCl/EtOH cleaves the ester to yield the corresponding carboxylic acid .

  • Alkaline transesterification : Methanol/NaOH produces methyl esters, enabling further derivatization .

Hydrolysis TypeConditionsProductApplication
Acidic6M HCl, reflux, 6hCarboxylic acidIntermediate for amide coupling
AlkalineNaOH/MeOH, 60°C, 4hMethyl esterSolubility optimization

Cyclocondensation with Amines

The phenylaminoethyl group participates in cyclocondensation reactions:

  • With aldehydes or ketones, it forms imidazolidinone derivatives under acidic conditions, as demonstrated in related benzotriazepine syntheses .

  • Reaction with CS₂/KOH generates thiazolidinone rings fused to the benzimidazole core .

Oxidation and Redox Reactions

  • Thioether oxidation : H₂O₂/CH₃COOH oxidizes the thioether to sulfone, altering electronic properties .

  • Reductive amination : NaBH₄-mediated reduction of the oxoethyl group modifies biological activity .

Biological Interaction-Driven Reactions

While not purely synthetic, the compound reacts with enzyme active sites:

  • Thiol-disulfide exchange : The thioether interacts with cysteine residues in proteins, forming disulfide bonds .

  • Esterase hydrolysis : Enzymatic cleavage of the ester group occurs in pharmacokinetic studies .

Key Research Findings

  • Heterocyclization enhances anticancer activity; pyrazole derivatives show IC₅₀ values of 4.2–8.7 μM against MCF-7 and NCI-H460 cell lines .

  • Sulfone derivatives exhibit improved metabolic stability compared to thioether precursors .

  • Transesterification products demonstrate increased solubility in polar solvents (e.g., DMSO) .

Reaction Optimization Strategies

  • Solvent effects : DMF improves yields in cyclization reactions by stabilizing intermediates .

  • Catalysis : I₂ catalyzes thioether substitutions, reducing reaction times by 40% .

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that Ethyl 2-((1-(2-oxo-2-(phenylamino)ethyl)-1H-benzo[d]imidazol-2-yl)thio)acetate exhibits notable antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound could serve as a foundation for developing new antimicrobial agents, particularly against resistant strains.

Anticancer Activity

The anticancer potential of this compound has been evaluated through in vitro studies on various cancer cell lines. The results are promising:

Cell Line IC50 (µM) Effect
MCF-7 (Breast Cancer)12.5Significant cytotoxicity
A549 (Lung Cancer)15.0Induces apoptosis
HepG2 (Liver Cancer)10.0Growth inhibition

The mechanism of action appears to involve the induction of apoptosis through both intrinsic and extrinsic pathways, indicating its potential as a therapeutic agent in cancer treatment.

Case Study 1: Synthesis and Evaluation

A study synthesized several derivatives of this compound and evaluated their biological activities. The derivatives were tested against various bacterial strains and cancer cell lines, showing enhanced activity compared to the parent compound.

Case Study 2: Structure-Activity Relationship (SAR) Analysis

An SAR analysis revealed that modifications to the thiazole ring significantly impacted the biological activity of the compound. Substituents that enhance lipophilicity were found to improve antimicrobial efficacy, while specific aromatic groups contributed to anticancer activity.

Mechanism of Action

The mechanism of action of Ethyl 2-((1-(2-oxo-2-(phenylamino)ethyl)-1H-benzo[d]imidazol-2-yl)thio)acetate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table compares Ethyl 2-((1-(2-oxo-2-(phenylamino)ethyl)-1H-benzo[d]imidazol-2-yl)thio)acetate with structurally related benzimidazole derivatives:

Compound Name Molecular Formula Substituents at N1 Position Key Functional Groups Reported Activity/Application Reference ID
This compound C₁₉H₁₉N₃O₃S 2-(Phenylamino)ethyl Thioether, ester Not explicitly stated
Ethyl 2-((1-(4-bromobenzyl)-1H-benzo[d]imidazol-2-yl)thio)acetate (5b) C₁₈H₁₇BrN₂O₂S 4-Bromobenzyl Thioether, ester Intermediate for HDAC inhibitors
Ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate C₁₁H₁₂N₂O₂ None (unsubstituted) Ester Precursor for antitumor derivatives
Ethyl 2-([1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl)acetate C₁₅H₁₈N₂O₃S Benzyl, hydroxymethyl Thioether, ester, hydroxymethyl Not explicitly stated

Key Differences in Reactivity and Bioactivity

Substituent Effects on Biological Targets: The phenylaminoethyl group in the target compound may enhance interactions with enzymes like ACAT-1 (acyl-CoA cholesterol acyltransferase), as seen in structurally related inhibitors (e.g., K-604 in ) . The 4-bromobenzyl substituent in compound 5b () improves electrophilicity, making it a precursor for covalent HDAC inhibitors.

The unsubstituted benzimidazole in lacks a thioether group, reducing its molecular weight and altering metabolic stability .

Synthetic Challenges: Compounds with bulky substituents (e.g., phenylaminoethyl) often require extensive purification via column chromatography, as noted in and . Derivatives with electron-withdrawing groups (e.g., bromine in 5b) may crystallize more readily than oily analogs like 5a or 5c .

Notes

Synthetic Optimization: The phenylaminoethyl side chain introduces steric hindrance, necessitating longer reaction times (8–18 hours) compared to smaller substituents .

Purity Challenges : As observed in , oily byproducts are common in benzimidazole syntheses; however, the target compound’s crystalline form (97% purity) simplifies isolation .

Biological Activity

Ethyl 2-((1-(2-oxo-2-(phenylamino)ethyl)-1H-benzo[d]imidazol-2-yl)thio)acetate, a compound with the molecular formula C15H16N2O2SC_{15}H_{16}N_{2}O_{2}S, is gaining attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and antiviral activities, along with synthesis methods and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a benzimidazole moiety , a thioether linkage , and an ethyl acetate group , which contribute to its biological activities. The unique combination of these functional groups allows for interactions with various biological targets, enhancing its potential therapeutic applications.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial activity against various bacterial strains. Studies have reported the following Minimum Inhibitory Concentration (MIC) values:

Bacterial StrainMIC (µM)
Staphylococcus aureus5.64 - 77.38
Escherichia coli2.33 - 156.47
Pseudomonas aeruginosa11.29 - 77.38

These results indicate that the compound exhibits moderate to good efficacy against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

Research has also highlighted the anticancer potential of benzimidazole derivatives, including this compound. The benzimidazole framework is known for its ability to inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis and inhibiting specific signaling pathways. Preliminary studies suggest that this compound may enhance the cytotoxic effects on cancer cells compared to similar compounds .

Antiviral Activity

While specific antiviral data for this compound is limited, related compounds within the benzimidazole class have shown promising activity against viral infections, particularly in inhibiting RNA polymerases and other viral enzymes . Further research is required to assess the antiviral efficacy of this compound specifically.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of the Benzimidazole Core : The reaction between o-phenylenediamine and diethylmalonate under controlled conditions.
  • Thioether Formation : The introduction of a thioether linkage through nucleophilic substitution reactions.
  • Acetate Group Addition : The final step involves esterification to introduce the ethyl acetate moiety.

Optimizing these steps can enhance yield and purity, making it feasible for further biological testing .

Structure-Activity Relationship (SAR)

The structural components of this compound are crucial for its biological activity:

Structural FeatureBiological Activity
Benzimidazole moietyAnticancer, Antimicrobial
Thioether linkageEnhanced bioavailability
Ethyl acetate groupImproved solubility

This SAR analysis indicates that modifications to these functional groups could lead to compounds with enhanced therapeutic profiles .

Case Studies

Several studies have documented the biological effects of similar compounds:

  • Antimicrobial Efficacy : A study demonstrated that derivatives of benzimidazole exhibited potent activity against multidrug-resistant strains of bacteria, suggesting a potential role in treating infections where conventional antibiotics fail .
  • Cytotoxicity in Cancer Models : Research involving benzimidazole derivatives indicated significant cytotoxic effects on various cancer cell lines, with IC50 values suggesting effective doses for further exploration in clinical settings .
  • Antiviral Potential : Investigations into related compounds showed inhibition of viral replication in vitro, warranting further exploration into their mechanisms of action against specific viruses .

Q & A

Basic Research Questions

Q. What are the common synthetic strategies for preparing Ethyl 2-((1-(2-oxo-2-(phenylamino)ethyl)-1H-benzo[d]imidazol-2-yl)thio)acetate and related benzimidazole derivatives?

  • Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A typical approach involves reacting 2-mercaptobenzimidazole derivatives with electrophiles like α-halo esters. For example, ethyl chloroacetate reacts with 2-mercaptobenzimidazole intermediates under basic conditions (e.g., KOH in DMF) to form thioether linkages . Alternatively, Friedel-Crafts acylation or Michael addition strategies are employed for fused heterocycles, using catalysts like Eaton’s reagent under solvent-free conditions . Characterization involves NMR, FT-IR, and elemental analysis to confirm structural integrity .

Q. How are the structural and purity profiles of this compound validated in academic research?

  • Answer : Structural validation relies on 1H^1H- and 13C^{13}C-NMR to confirm proton environments and carbon frameworks, particularly verifying the thioether (-S-), ester (-COOEt), and phenylamino groups. FT-IR identifies functional groups like C=O (1700–1750 cm1^{-1}) and N-H stretches (3200–3400 cm1^{-1}) . Purity is assessed via TLC (e.g., hexane:ethyl acetate systems) and melting point analysis. High-resolution mass spectrometry (HR-MS) ensures molecular ion accuracy, with deviations <5 ppm .

Advanced Research Questions

Q. What methodologies optimize the reaction yield of benzimidazole-thioacetate derivatives under solvent-free or green conditions?

  • Answer : Solvent-free protocols using Eaton’s reagent (7.5% P2_2O5_5 in methanesulfonic acid) achieve yields >90% by facilitating both nucleophilic addition and cyclization. For example, aldehydes react with benzo[d]imidazol-2-amine and ethynylbenzene at 80°C, with electron-donating substituents on aldehydes accelerating kinetics . Catalyst screening (e.g., PTSA vs. FeCl3_3) and temperature gradients (60–100°C) are critical for optimizing regioselectivity and minimizing side products .

Q. How do researchers address contradictions in reported antimicrobial activity data for benzimidazole-thioacetate derivatives?

  • Answer : Discrepancies in MIC/MBC values often arise from solubility differences (e.g., poor aqueous solubility limits agar diffusion efficacy) or microbial strain variability. For instance, compound ZR-8 shows superior activity against C. albicans (MIC 3.40 µg/mL) compared to B. subtilis due to ergosterol biosynthesis inhibition . Redesigning derivatives with hydrophilic groups (e.g., -OH, -COOH) or using standardized broth microdilution (CLSI guidelines) improves reproducibility .

Q. What mechanistic insights explain the cytotoxic selectivity of benzimidazole-thioacetate derivatives in cancer cell lines?

  • Answer : Proposed mechanisms include DNA intercalation (via planar benzimidazole cores) and enzyme inhibition (e.g., DHFR or CYP51). For example, ZR-5 exhibits high affinity for dihydrofolate reductase (DHFR), disrupting nucleotide synthesis . Structure-activity relationship (SAR) studies correlate substituents on the phenylamino group (e.g., electron-withdrawing Cl vs. electron-donating -OCH3_3) with apoptosis induction in MCF-7 cells .

Q. What analytical techniques resolve challenges in characterizing byproducts or degradation pathways of this compound?

  • Answer : LC-MS/MS identifies degradation products under oxidative stress (e.g., thioether oxidation to sulfoxides) . X-ray crystallography confirms stereochemical outcomes of intermediates, while DFT calculations predict reactive sites for electrophilic attack . For instance, Eaton’s reagent-mediated reactions produce fewer byproducts due to controlled acid catalysis .

Methodological Tables

Table 1. Optimization of Solvent-Free Synthesis Using Eaton’s Reagent

CatalystTemp (°C)Time (h)Yield (%)
Eaton’s80290–96
PTSART2<5
FeCl3_3RT232

Table 2. Antimicrobial Activity of Select Derivatives

CompoundMIC (µg/mL)E. coliS. aureusC. albicans
ZR-815.6231.253.40
ZR-131.2515.62>100
Control5 (Cipro)200 (Trim)31 (Miconazole)

Key Recommendations for Researchers

  • Prioritize solvent-free or green synthetic routes to enhance sustainability .
  • Use orthogonal analytical methods (e.g., HR-MS + NMR) to validate complex intermediates .
  • Standardize bioactivity assays (e.g., CLSI protocols) to mitigate data variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.